1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring, a benzothiophene moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring . The cyclopropane ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: A related compound with similar structural features but lacking the cyclopropane ring.
Cyclopropane-1-carboxylic acid: A simpler compound that shares the cyclopropane ring but lacks the benzothiophene moiety.
Uniqueness
1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid is unique due to the combination of its benzothiophene and cyclopropane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(2,3-dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-12(15-8-14(5-6-14)13(17)18)11-7-9-3-1-2-4-10(9)19-11/h1-4,11H,5-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSXMPKIWMSLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2CC3=CC=CC=C3S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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